"Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-" chemical structure and analysis
"Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-" chemical structure and analysis
An In-depth Technical Guide to Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Abstract
This technical guide provides a comprehensive analysis of the chemical entity "Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-," a molecule of significant interest within contemporary drug discovery and development. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] This document delineates the structure, proposed synthesis, and detailed analytical characterization of this specific derivative. It is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into its chemical nature and potential applications.
Introduction and Nomenclature
Piperidine and its derivatives are among the most important heterocyclic scaffolds in pharmaceutical science, known for their presence in a wide range of biologically active compounds, from analgesics to antipsychotics.[1][3] The title compound, Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-, combines the piperidine ring with a phenoxyethyl linker and a benzyloxy (phenylmethoxy) terminal group. This unique combination of structural motifs suggests potential interactions with various biological targets. For instance, phenoxyethyl amine structures have been investigated as cholinesterase inhibitors for conditions like Alzheimer's disease.[4] This guide will serve as a foundational resource for the synthesis and analysis of this compound and structurally related molecules.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- |
| Common Synonym | 1-[2-(4-Benzyloxyphenoxy)ethyl]piperidine |
| Molecular Formula | C₂₀H₂₅NO₂ |
| Molecular Weight | 311.42 g/mol |
Note: A specific CAS Number for this exact structure is not publicly indexed; however, closely related structures such as its 3-substituted isomer hydrochloride (CAS 1219961-20-2) are documented, validating the general scaffold.[5]
Chemical Structure and Physicochemical Properties
The molecule consists of a saturated six-membered piperidine ring N-alkylated with a 2-[4-(phenylmethoxy)phenoxy]ethyl group. The structure features an ether linkage, a flexible ethyl chain, and aromatic rings, which dictate its solubility, lipophilicity, and potential for intermolecular interactions.
Figure 1: Chemical Structure of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| LogP (Octanol/Water) | 4.5 - 5.0 | High lipophilicity due to aromatic rings and alkyl chain. Similar to related structures.[6] |
| Boiling Point | > 400 °C | High molecular weight and presence of polar functional groups. |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Typical for tertiary amines of the piperidine class. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Methanol). Sparingly soluble in water. | Based on general properties of similar organic molecules. |
Synthesis and Purification
A robust and logical synthetic route to the title compound can be designed as a two-step process, leveraging well-established named reactions. This approach ensures high yields and purity.
Synthetic Strategy Overview
The synthesis is best approached by first constructing the core ether backbone via a Williamson Ether Synthesis , followed by the attachment of the piperidine moiety through N-alkylation .
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Intermediate 1-(2-Bromoethoxy)-4-(phenylmethoxy)benzene
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Reaction Setup: To a 250 mL round-bottom flask, add 4-(Benzyloxy)phenol (1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (10 volumes).
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (3.0 eq.) to the stirring suspension. The use of an excess of the dihaloalkane minimizes the formation of a dimeric byproduct.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude intermediate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure bromo-intermediate.
Protocol 2: Synthesis of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-
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Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Protocol 1 (1 eq.) in anhydrous acetonitrile. Add piperidine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction Conditions: Stir the mixture at 60-70 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture, filter the solids, and concentrate the solvent in vacuo.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or crystallization.
Spectroscopic Analysis and Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are detailed below.
Caption: Standard analytical workflow for structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H (benzyl) | 7.45 - 7.30 | m | 5H | Phenyl group of benzyl |
| Ar-H (phenoxy) | 6.95 - 6.85 | m | 4H | Disubstituted phenoxy ring |
| -O-CH₂ -Ph | ~5.05 | s | 2H | Benzylic methylene |
| -O-CH₂ -CH₂-N | ~4.10 | t | 2H | Methylene adjacent to phenoxy oxygen |
| -O-CH₂-CH₂ -N | ~2.80 | t | 2H | Methylene adjacent to piperidine N |
| Piperidine α-CH₂ | ~2.55 | t | 4H | Methylene groups adjacent to N in piperidine |
| Piperidine β,γ-CH₂ | ~1.65 - 1.45 | m | 6H | Remaining piperidine methylene groups |
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Expert Insight: The downfield shift of the methylene protons adjacent to the oxygen and nitrogen atoms is due to the deshielding effect of these electronegative atoms. The benzylic protons appear as a sharp singlet around 5.05 ppm, a characteristic signal for a benzyl ether.[11] The piperidine protons will show characteristic broad signals in the aliphatic region.[12]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (quaternary) | 153.5, 152.0, 137.0 | C-O carbons and benzylic ipso-carbon |
| Aromatic CH | 128.5, 128.0, 127.5 | Benzyl aromatic CH |
| Aromatic CH | 115.5, 115.0 | Phenoxy aromatic CH |
| -O-C H₂-Ph | ~70.0 | Benzylic methylene carbon |
| -O-C H₂-CH₂-N | ~66.5 | Methylene carbon adjacent to phenoxy O |
| -O-CH₂-C H₂-N | ~58.0 | Methylene carbon adjacent to piperidine N |
| Piperidine α-C | ~55.0 | Carbon adjacent to N in piperidine ring |
| Piperidine β-C | ~26.0 | Beta carbon in piperidine ring |
| Piperidine γ-C | ~24.5 | Gamma carbon in piperidine ring |
Mass Spectrometry (MS)
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Expected Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basic nitrogen of the piperidine ring.
-
Molecular Ion: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 312.4.
-
Key Fragmentation Patterns: The molecule is expected to fragment at the C-N bond and the ether linkages. Key fragments would include:
-
m/z 91: The benzyl cation [C₇H₇]⁺ (tropylium ion), a very stable and characteristic fragment.
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m/z 84/98: Fragments corresponding to the piperidine ring cleavage.
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Applications and Biological Relevance
The structural features of Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- suggest several potential pharmacological applications. The piperidine nucleus is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of activities, including analgesic, anti-inflammatory, and CNS effects.[3][13]
-
Cholinesterase Inhibition: The phenoxy-alkyl-amine motif is a known pharmacophore for acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease.[4] The title compound could be investigated for similar activity.
-
Dopamine Transporter (DAT) Inhibition: Structurally related molecules, such as 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine, are potent and selective dopamine reuptake inhibitors, suggesting potential applications as stimulants or for treating disorders like ADHD.[14]
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General CNS Activity: The lipophilic nature of the molecule suggests good blood-brain barrier permeability, making it a candidate for targeting various central nervous system receptors.
Conclusion
Piperidine, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]- is a synthetically accessible molecule with significant potential for further investigation in drug discovery. This guide provides a comprehensive framework for its synthesis via a Williamson ether synthesis and N-alkylation strategy, and details the expected analytical signatures for its unambiguous characterization. The structural alerts within the molecule point towards promising avenues for pharmacological evaluation, particularly in the realm of neurodegenerative diseases and CNS disorders. The protocols and data presented herein are designed to be a self-validating system, enabling researchers to confidently synthesize, characterize, and explore the therapeutic potential of this and related compounds.
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